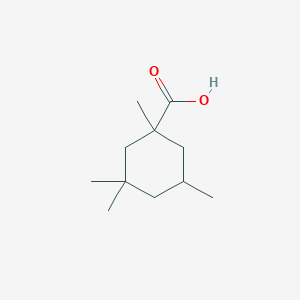
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid, is a derivative of cyclohexane with multiple methyl groups and a carboxylic acid functional group. This structure suggests that it may have unique chemical and physical properties due to the steric and electronic effects of the substituents.
Synthesis Analysis
The synthesis of related cyclohexane derivatives has been explored in various studies. For instance, a D2d symmetric tetramethyl tricyclo[3.3.0.0(3,7)]octane-1,3,5,7-tetracarboxylate was synthesized from known precursors, indicating the possibility of complex ring systems being accessible through multi-step synthetic routes . Additionally, the diastereoselective alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid was investigated, which resulted in stereoselective formation of compounds, although impurities and doubly-alkylated products were also observed . These studies demonstrate the challenges and considerations in synthesizing substituted cyclohexane derivatives.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can be complex, as evidenced by the synthesis of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, whose structure was confirmed by X-ray analysis . This highlights the importance of structural analysis in confirming the configuration and conformation of synthesized cyclohexane derivatives.
Chemical Reactions Analysis
Cyclohexane derivatives can participate in various chemical reactions. The synthesis of methyl DL(1,3/2,4,5)- and DL-(1,3,4/2,5)-2,3,4,5-tetrahydroxycyclohexane-1-carboxylates involved multiple steps, including regioselective cleavage, debromination, oxidation, and epoxidation . These reactions underscore the reactivity of cyclohexane derivatives and the potential for obtaining a variety of functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives can be influenced by their molecular structure. For example, the cocrystallization of cis,cis-1,3,5-Cyclohexanetricarboxylic acid with various bipyridine bases resulted in different hydrogen bond networks and crystal structures, which can affect the compound's solubility, melting point, and other physical properties . Understanding these properties is crucial for the practical application of these compounds in various fields.
Applications De Recherche Scientifique
Chemical Derivation and Structural Studies
- Derivative Synthesis and Structural Characterization : A study by Haribal, Feeny, and Lester (1998) explored the synthesis of caffeoyl derivatives of cyclohexane carboxylic acid from Asimina triloba, highlighting the structural determination through NMR studies (Haribal, Feeny, & Lester, 1998).
- Stereochemical Analysis : Bellucci, Marioni, and Marsili (1972) investigated the stereochemical aspects of bromination and epoxydation of cyclohexene carboxylic acid, contributing to understanding the steric courses of chemical reactions (Bellucci, Marioni, & Marsili, 1972).
Material Science and Engineering
- Functionalization for Material Properties : Turcan-Trofin et al. (2019) studied the functionalization of siloxanes with carboxyl groups, including cyclohexane carboxylic acid derivatives, for the development of solvent-free liquid electrolytes with potential applications in material science (Turcan-Trofin et al., 2019).
- Metal-Organic Frameworks (MOFs) : Research by Wang, Zhang, and Li (2009) involved the use of a cyclohexanetetracarboxylate ligand in the synthesis of novel metal-organic frameworks, highlighting the significance in magnetic and luminescent properties (Wang, Zhang, & Li, 2009).
Catalysis and Reaction Mechanisms
- Catalytic Exchange Studies : Rooney (1963) explored the catalytic exchange of tetramethylcyclohexane with deuterium on palladium films, providing insights into π-bonded intermediates in heterogeneous catalysis (Rooney, 1963).
Crystallography and Conformational Analysis
- Crystallographic Characterization : The crystal structures of derivatives including cyclohexane carboxylic acid were determined by Valle et al. (1988), emphasizing the conformational aspects of these molecules (Valle et al., 1988).
- Conformational Energy Computations : A study by Crisma et al. (1989) involved the analysis of the conformational energy of peptides containing cyclohexane carboxylic acid, contributing to the field of peptide chemistry (Crisma et al., 1989).
Safety And Hazards
Propriétés
IUPAC Name |
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8-5-10(2,3)7-11(4,6-8)9(12)13/h8H,5-7H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHNMLGTSQGZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C(=O)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B2499552.png)
![2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B2499555.png)
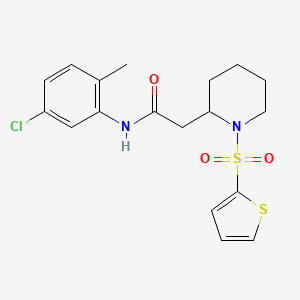

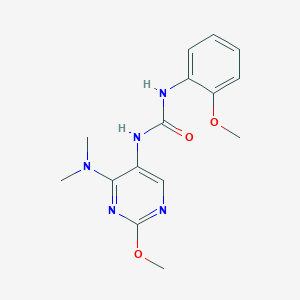
![N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2499563.png)
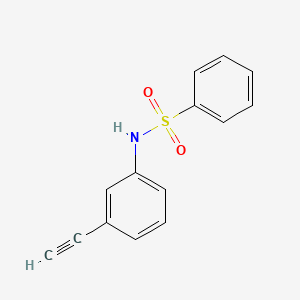
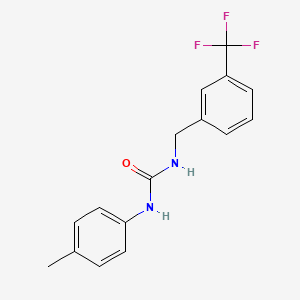
![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)
![4-Methyl-2-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2499568.png)
![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)
![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)
![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)
![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)